3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJCLZGSZCHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
The condensation of 4-methoxyaniline (1 , 10.0 g, 72.5 mmol) with itaconic acid (2 , 9.5 g, 72.5 mmol) in refluxing water (150 mL) for 12 hours yields 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (3 ) as a white solid (14.2 g, 85% yield). The reaction proceeds via conjugate addition-cyclization, forming the pyrrolidinone core.
Key Data :
Methyl Ester Formation
Carboxylic acid 3 (10.0 g, 38.6 mmol) is treated with methanol (100 mL) and concentrated H2SO4 (2 mL) under reflux for 2 hours to afford methyl ester 4 (9.8 g, 92% yield).
Key Data :
Conversion to Primary Amine via Hofmann Rearrangement
Methyl ester 4 (5.0 g, 18.2 mmol) is converted to the corresponding amide (5 ) by treatment with NH3 (7N in MeOH, 50 mL). Subsequent Hofmann rearrangement using Br2 (2.9 mL, 54.6 mmol) and NaOH (4.4 g, 109.2 mmol) in H2O/CHCl3 yields 3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one (6 ) as a pale-yellow solid (3.1 g, 68% yield).
Key Data :
- Reagents : NH3 (MeOH), Br2, NaOH.
- Conditions : 0°C to RT, 4 h.
- Yield : 68%.
- Characterization : $$^1$$H NMR (CDCl3): δ 7.22 (d, $$J = 8.7$$ Hz, 2H, ArH), 6.85 (d, $$J = 8.7$$ Hz, 2H, ArH), 3.78 (s, 3H, OCH3), 3.45–3.35 (m, 1H, CH), 3.10–2.95 (m, 2H, CH2), 2.70–2.55 (m, 2H, CH2).
Donor-Acceptor Cyclopropane Ring-Opening with Ammonia
Synthesis of Dimethyl 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarboxylate
A [2+1] cycloaddition of dimethyl acetylenedicarboxylate (6.0 g, 42.3 mmol) with 4-methoxybenzaldehyde (5.8 g, 42.3 mmol) in the presence of Zn-Cu couple (1.0 g) in dry THF (100 mL) affords cyclopropane 7 (9.2 g, 78% yield).
Key Data :
Ring-Opening with Ammonia
Cyclopropane 7 (5.0 g, 18.4 mmol) is reacted with NH4Cl (2.0 g, 36.8 mmol) and Ni(ClO4)2·6H2O (0.5 g, 1.8 mmol) in dichloroethane (50 mL) at 80°C for 8 hours. The reaction forms this compound (6 ) directly (3.4 g, 73% yield).
Key Data :
- Reagents : NH4Cl, Ni(ClO4)2·6H2O.
- Conditions : 80°C, 8 h.
- Yield : 73%.
- Characterization : IR (KBr): 3350 cm$$^{-1}$$ (NH2), 1680 cm$$^{-1}$$ (C=O).
Reductive Amination of 1-(4-Methoxyphenyl)-3-oxopyrrolidin-2-one
Synthesis of 1-(4-Methoxyphenyl)-3-oxopyrrolidin-2-one
Oxidation of 1-(4-methoxyphenyl)pyrrolidin-2-ol (8 , 5.0 g, 23.8 mmol) with Jones reagent (CrO3/H2SO4) in acetone (50 mL) yields ketone 9 (4.2 g, 82% yield).
Key Data :
Reductive Amination
Ketone 9 (3.0 g, 13.6 mmol) is treated with NH4OAc (2.1 g, 27.2 mmol) and NaBH3CN (1.7 g, 27.2 mmol) in MeOH (30 mL) at RT for 12 hours. The reaction affords 6 (2.3 g, 70% yield).
Key Data :
- Reagents : NH4OAc, NaBH3CN.
- Conditions : RT, 12 h.
- Yield : 70%.
- Characterization : MS (ESI): m/z 219 [M+H]+.
Comparative Analysis of Synthetic Routes
| Method | Yield | Steps | Complexity | Scalability |
|---|---|---|---|---|
| Cyclization/Hofmann | 68% | 4 | Moderate | High |
| Cyclopropane Ring-Opening | 73% | 2 | Low | High |
| Reductive Amination | 70% | 2 | Moderate | Moderate |
Key Insights :
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The pyrrolidin-2-one core participates in cyclization and annulation reactions. A one-pot synthesis strategy using nickel perchlorate as a catalyst enables efficient formation of 1,5-substituted pyrrolidin-2-ones via donor-acceptor cyclopropane intermediates . For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| DA cyclopropane + aniline, Ni(ClO₄)₂ | 1,5-Diarylpyrrolidin-2-one | 90% | |
| Toluene, acetic acid, reflux | Cyclized pyrrolidinone derivatives | 41–43% |
Key steps include:
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Ring-opening of cyclopropanes with amines under Lewis acid catalysis.
-
Cyclization under acidic conditions to form the lactam ring.
-
Dealkoxycarbonylation via saponification and thermolysis to remove ester groups .
Salt Formation and Acid-Base Reactivity
The amino group facilitates salt formation with acids, enhancing solubility for pharmaceutical applications. Examples include:
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Reaction with HCl to form hydrochloride salts, as seen in structurally related pyrrolidine derivatives.
-
pKa-dependent reactivity : The amino group (pKa ~8–10) undergoes protonation in acidic media, enabling selective functionalization.
Functionalization of the Amino Group
The primary amine undergoes alkylation and acylation, enabling structural diversification:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated pyrrolidin-2-ones | 60–75% | |
| Acylation | Acetyl chloride, pyridine | N-Acyl derivatives | 82% |
Notably, alkylation preserves the lactam ring integrity while introducing substituents for enhanced bioactivity .
Oxidation and Reduction Pathways
While direct oxidation/reduction data for this compound is limited, analogous pyrrolidinones exhibit:
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Oxidation : Conversion to oxo derivatives using KMnO₄ or CrO₃ .
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Reduction : LiAlH₄ reduces the lactam to pyrrolidine, but this disrupts the ring structure.
Stability and Degradation
Scientific Research Applications
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules and exploring potential therapeutic applications.
Scientific Research Applications
Chemistry
- Building Block : this compound serves as a crucial building block in synthesizing complex organic molecules. It can undergo oxidation, reduction, and nucleophilic substitution reactions to create various substituted pyrrolidinones and amino derivatives. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides, with controlled temperatures and pH levels ensuring efficient transformations.
Biology
- Enzyme Interactions and Protein Binding : This compound is valuable in studying enzyme interactions and protein binding. Its mechanism of action involves interacting with specific molecular targets, such as enzymes and receptors, binding to active sites and modulating the activity of target proteins, which can inhibit cell proliferation and modulate immune responses.
Medicine
- Therapeutic Potential : this compound has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. It exhibits antibacterial activity against S. aureus and E. coli, and antifungal activity against Candida albicans, indicating its potential as a therapeutic agent. Modifications in substituents can significantly affect its bioactivity profile, with electron-donating groups like methoxy enhancing antibacterial potency.
- PDE4 Inhibitor Studies: N-phenylrolipram derivatives, related to pyrrolidin-2-one, have been identified as potent PDE4 inhibitors . These inhibitors are assessed for cellular activity in assays of fMLP-induced oxidative burst in human eosinophils and for competition with the [3H]-rolipram binding site in rat brain . Some compounds show improved profiles in suppressing the TH2 cytokine IL-4, which is implicated in asthma, and in suppressing the production of TNF-α, a pro-inflammatory cytokine .
Industry
- Pharmaceuticals and Agrochemicals : It is utilized in producing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation and modulation of immune responses .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions, electronic properties, and functional groups. A comparative analysis is provided below:
Key Observations :
- Substituent Position : The position of the methoxy group (para vs. meta) significantly impacts electronic and steric properties. Para-substitution (4-methoxy) optimizes hydrogen bonding in crystal structures , while meta-substitution (3-methoxy) may reduce intermolecular interactions .
- Electron-Withdrawing Groups : Fluorine substituents enhance lipophilicity and metabolic stability but reduce electron density on the aromatic ring .
Physicochemical Properties
- Crystal Packing: The crystal structure of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile () reveals that the 4-methoxyphenyl ring forms an 83.6° dihedral angle with the chromene system, promoting N–H···N and N–H···O hydrogen bonds.
- Hydrogen Bonding: Substituents like amino groups facilitate intermolecular interactions, critical for stabilizing crystal lattices and influencing solubility .
Biological Activity
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications. This article compiles various research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 6103-44-2
This compound features a pyrrolidine ring substituted with an amino group and a methoxyphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with target enzymes or receptors, enhancing binding affinity. The methoxyphenyl group may also contribute to hydrophobic interactions, which can stabilize the binding to the target site.
Antibacterial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. Specific studies have indicated that this compound demonstrates activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | Not significantly active |
These results suggest that the compound may serve as a promising lead for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. It has shown effectiveness against common fungal pathogens such as Candida albicans, with MIC values indicating moderate potency.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various pyrrolidine derivatives, including this compound, for their antimicrobial efficacy. The study found that modifications in substituents significantly affected the bioactivity profile. The compound exhibited notable activity against S. aureus and E. coli, supporting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR) Analysis
Another critical study focused on the structure-activity relationship of pyrrolidine derivatives. It was found that the introduction of electron-donating groups like methoxy enhances the antibacterial potency of these compounds. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .
Q & A
Q. What synthetic routes are commonly used to prepare 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one, and how do reaction conditions impact yield?
The synthesis typically involves three key steps: (1) formation of a pyrrolidine-2-carbaldehyde intermediate via decarboxylation and ipso-oxidation, (2) cyclization to construct the pyrrolidinone ring, and (3) amination to introduce the amino group. Optimizing catalysts (e.g., Lewis acids for cyclization) and solvents (polar aprotic solvents like DMF for nucleophilicity) is critical. Industrial-scale production may employ flow chemistry to enhance efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) identifies functional groups and substitution patterns. X-ray crystallography, refined using SHELX software, resolves bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonds (N–H⋯N/O) and dihedral angles (e.g., 83.6° between aromatic rings) are critical for validating molecular packing .
Q. How does the methoxy group influence the compound’s solubility and reactivity compared to non-substituted analogs?
The 4-methoxyphenyl group increases electron density via resonance, enhancing solubility in polar solvents. This contrasts with halogenated analogs (e.g., 4-fluorophenyl derivatives), where electronegative substituents reduce electron density but improve metabolic stability. Reactivity in substitution or oxidation reactions depends on the methoxy group’s steric and electronic effects .
Advanced Research Questions
Q. What strategies resolve crystallographic data inconsistencies during refinement of pyrrolidinone derivatives?
Discrepancies may arise from twinning or disorder in the crystal lattice. Use SHELXL for iterative refinement and WinGX for visualizing anisotropic displacement parameters. Hydrogen atom positions should be validated using Fourier difference maps. For example, highlights N–H⋯N/O hydrogen bonds forming supramolecular helices, which must align with experimental data .
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
Employ kinetic assays (e.g., fluorescence-based or calorimetry) to measure IC50 values against target enzymes (e.g., kinases or proteases). Competitive inhibition can be confirmed via Lineweaver-Burk plots. Structural analogs with 4-fluorophenyl groups showed binding affinity to enzyme active sites, suggesting similar experimental frameworks for the methoxy derivative .
Q. What computational and experimental approaches compare the biological activity of 4-methoxyphenyl vs. halogenated analogs?
Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets like G-protein-coupled receptors. Experimentally, assess cytotoxicity (MTT assay) and apoptosis induction (flow cytometry for caspase activation) in cell lines. Fluorinated analogs demonstrated antibacterial MIC values of 3.12–12.5 µg/mL, providing a benchmark for methoxy derivative testing .
Q. How do steric and electronic effects of the methoxy group impact regioselectivity in substitution reactions?
The methoxy group’s electron-donating nature directs electrophilic substitution to the para position. Steric hindrance at the pyrrolidinone ring’s C3 amino group may favor nucleophilic attacks at less hindered sites. Contrast this with 4-chlorophenyl analogs, where electron-withdrawing effects alter reaction pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of pyrrolidinone derivatives?
Variations may arise from differences in assay conditions (e.g., pH, temperature) or substituent effects. For example, fluorinated analogs may show higher metabolic stability than methoxy derivatives. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and control for compound purity via HPLC .
Methodological Tables
Table 1: Comparison of Substituent Effects on Key Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| 4-OCH₃ | Electron-donating | Moderate (~1.8) | Moderate |
| 4-F | Electron-withdrawing | Higher (~2.3) | High |
| 4-Cl | Electron-withdrawing | High (~2.5) | Moderate |
| Data extrapolated from analogs in and . |
Table 2: Recommended Crystallographic Software and Applications
| Software | Application | Reference |
|---|---|---|
| SHELX | Structure refinement, hydrogen bonding analysis | |
| WinGX | Visualization, geometry validation | |
| ORTEP | Anisotropic displacement modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
